molecular formula C7H6N2OS B13445663 2-Isothiocyanato-6-methoxypyridine

2-Isothiocyanato-6-methoxypyridine

Cat. No.: B13445663
M. Wt: 166.20 g/mol
InChI Key: UMDSUFVBISOUBO-UHFFFAOYSA-N
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Description

2-Isothiocyanato-6-methoxypyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pyridine ring substituted with a methoxy group (-OCH3) at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-6-methoxypyridine typically involves the reaction of 2-amino-6-methoxypyridine with a thiocyanating agent. One common method is the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate, which is then treated with a desulfurizing agent such as cyanuric chloride to yield the isothiocyanate product .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The choice of solvents, reaction conditions, and purification methods are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-6-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.

    Cycloaddition: Reactions often require catalysts such as transition metals and are conducted under controlled temperature and pressure conditions.

Major Products

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2-Isothiocyanato-6-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-6-methoxypyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the modification of their function. The compound can induce stress response pathways, restore cellular redox balance, and contribute to the resolution of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isothiocyanato-6-methoxypyridine is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-isothiocyanato-6-methoxypyridine

InChI

InChI=1S/C7H6N2OS/c1-10-7-4-2-3-6(9-7)8-5-11/h2-4H,1H3

InChI Key

UMDSUFVBISOUBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N=C=S

Origin of Product

United States

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